N-(2,5-dimethoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide, commonly referred to as DPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
DPS acts on the central nervous system by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. This inhibition leads to a decrease in inflammation and pain. Furthermore, DPS has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This modulation results in an anticonvulsant effect.
Biochemical and Physiological Effects:
DPS has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, DPS has been shown to increase the levels of the antioxidant enzyme superoxide dismutase, which protects against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPS is its low toxicity profile, which makes it a promising candidate for further research and potential therapeutic use. However, one of the limitations of DPS is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the use of DPS in scientific research. One potential avenue is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DPS could be studied for its potential use in the treatment of chronic pain and inflammation. Finally, further research could explore the potential use of DPS in combination with other therapeutic agents to enhance its efficacy.
Synthesis Methods
DPS is synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with propylsulfamoyl chloride to form N-propylsulfamoyl-2,5-dimethoxybenzamide. This compound is then reacted with 4-bromoacetophenone to form N-propylsulfamoyl-2,5-dimethoxyphenyl-4'-bromoacetophenone. Finally, the bromine atom is replaced with an amide group through the reaction with 2,5-dimethoxyphenylacetic acid to form DPS.
Scientific Research Applications
DPS has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, DPS has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[4-(propylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-4-13-21-28(24,25)17-9-5-15(6-10-17)7-12-20(23)22-18-14-16(26-2)8-11-19(18)27-3/h5-6,8-11,14,21H,4,7,12-13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCMXPAJIIFPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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